(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid, also known as 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid, is an organic compound that incorporates a cyclopropyl group, a furan ring, and an amino acid structure. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders and other therapeutic areas.
The synthesis of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid involves several key steps:
This multi-step synthetic route allows for the construction of the target compound with specific functional groups that enhance its biological activity.
The molecular formula of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid is , with a molecular weight of 195.21 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-[[cyclopropyl(furan-2-yl)methyl]amino]acetic acid |
| InChI Key | CHNACXNEWUWMJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(C2=CC=CO2)NCC(=O)O |
This unique structure contributes to its reactivity and interaction with biological targets .
(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The distinct structural features—specifically the furan ring and cyclopropyl group—enhance its binding affinity to these targets. This interaction may modulate various biological pathways by either inhibiting or activating key enzymes, leading to potential therapeutic effects .
The physical properties of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid are critical for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
The chemical properties include solubility in various solvents, stability under different pH conditions, and reactivity towards common reagents used in organic synthesis .
(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid has several notable applications in scientific research:
This compound's unique structure and properties make it a valuable asset in various fields of research and industry.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7